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2,3,5,6-Tetramethyl-1,4-phenylenediamine

Cat. No.: B1203765
CAS No.: 3102-87-2
M. Wt: 164.25 g/mol
InChI Key: WCZNKVPCIFMXEQ-UHFFFAOYSA-N
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Description

Significance and Research Context of Aromatic Diamines

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. These molecules serve as fundamental building blocks in the synthesis of a wide array of polymers and other complex chemical structures. mdpi.comacs.org Their importance stems from their ability to act as monomers in polymerization reactions, leading to the formation of high-performance materials such as polyamides, polyimides, and polyureas. acs.orgtitech.ac.jptcichemicals.com The specific arrangement of the amino groups on the aromatic ring—ortho, meta, or para—along with the nature and position of other substituents, significantly influences the properties of the resulting polymers, including their thermal stability, mechanical strength, and solubility. tcichemicals.com

The research into aromatic diamines is driven by the demand for advanced materials in various industries, including aerospace, electronics, and automotive. mdpi.comtitech.ac.jp Scientists are continually exploring new diamine structures to tailor polymer properties for specific applications. For instance, the introduction of bulky or rigid groups can enhance thermal stability, while flexible linkages can improve processability. The study of aromatic diamines is a vibrant area of research, with ongoing efforts to synthesize novel monomers and understand the structure-property relationships that govern the performance of the resulting polymers. tcichemicals.com

Scope of Academic Inquiry for 2,3,5,6-Tetramethyl-1,4-phenylenediamine

The academic inquiry into this compound, also known as 3,6-Diaminodurene, primarily focuses on its role as a monomer in the creation of advanced polymers. tcichemicals.comtandfonline.comchemicalbook.com Researchers are particularly interested in how the four methyl groups on the phenyl ring influence the properties of polymers derived from it. These methyl groups introduce steric hindrance, which can affect the polymer's chain packing, solubility, and ultimately its macroscopic properties. tandfonline.comnih.gov

A significant area of investigation is the use of this compound in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in microelectronics, such as integrated circuit passivation and stress relief layers in sensors. researchgate.netsigmaaldrich.com Studies have explored the synthesis and characterization of polyimides derived from this diamine to understand how its unique structure contributes to the final material's performance. tandfonline.com

Furthermore, this compound is investigated as a linker molecule in the construction of Covalent Organic Frameworks (COFs). tcichemicals.com COFs are porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The rigid and well-defined geometry of the diamine makes it a suitable building block for creating ordered, porous structures.

Historical Development in the Study of this compound and Related Phenylenediamines

The study of phenylenediamines dates back to the development of synthetic dyes in the 19th century. The parent compound, p-phenylenediamine (B122844), has a long history of use as a component in hair dyes and as a precursor to engineering polymers like Kevlar. rsc.orgsigmaaldrich.com Over the years, research has expanded to include a wide variety of substituted phenylenediamines to achieve specific properties.

The synthesis of N-alkylated derivatives, such as N,N,N',N'-tetramethyl-p-phenylenediamine, has been documented with various methods, including the reaction of p-phenylenediamine with alkylating agents like methyl iodide or dimethyl sulfate. orgsyn.org Early methods often resulted in low yields. orgsyn.org More efficient procedures were subsequently developed. orgsyn.org

The specific focus on this compound is a more recent development, driven by the quest for new monomers for high-performance polymers. Research into the polymerization of this compound, for instance, has been described in studies focusing on creating soluble poly(p-phenylenediamine) derivatives. tandfonline.com A 2013 study detailed the chemical oxidative polymerization of 2,3,5,6-tetramethyl-p-phenylenediamine using ammonium (B1175870) persulfate as an oxidant and aluminium triflate as a co-catalyst to produce poly(2,3,5,6-tetramethyl-p-phenylenediamine). tandfonline.com This research highlights the ongoing efforts to synthesize and characterize polymers from this specific diamine to explore its potential in advanced material applications. tandfonline.com

Detailed Research Findings

Recent research has provided valuable insights into the synthesis and characterization of polymers derived from this compound. A study on the synthesis of soluble substituted poly(p-phenylenediamine) polymers systematically investigated the effects of oxidants, acidic medium, temperature, and reaction time on the polymerization yield and the properties of the resulting polymer. tandfonline.com

In this study, poly(2,3,5,6-tetramethyl-p-phenylenediamine) was successfully synthesized via chemical oxidative polymerization. tandfonline.com The resulting polymer was characterized using various analytical techniques, including UV-vis, FT-IR, and NMR spectroscopy, to confirm its structure. tandfonline.com Thermal properties were investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which indicated that the polymer possesses good thermal stability, decomposing at temperatures above 400°C in a nitrogen atmosphere. tandfonline.com The presence of the four methyl groups on the phenyl ring was found to significantly improve the solubility of the polymer in various solvents compared to unsubstituted poly(p-phenylenediamine). tandfonline.com

Table 1: Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₁₆N₂ sigmaaldrich.com
Molecular Weight 164.25 g/mol sigmaaldrich.com
Appearance White to light yellow powder or crystals tcichemicals.comtcichemicals.com
Melting Point 150-155 °C sigmaaldrich.com

| CAS Number | 3102-87-2 | sigmaaldrich.com |

Table 2: Synonyms for this compound

Synonym Source(s)
3,6-Diaminodurene tcichemicals.comsigmaaldrich.com
3,6-Diamino-1,2,4,5-tetramethylbenzene tcichemicals.com
TMPD tcichemicals.com
2,3,5,6-Tetramethyl-p-phenylenediamine sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B1203765 2,3,5,6-Tetramethyl-1,4-phenylenediamine CAS No. 3102-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetramethylbenzene-1,4-diamine
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InChI

InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCZNKVPCIFMXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10953139
Record name 2,3,5,6-Tetramethylbenzene-1,4-diamine
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Molecular Weight

164.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3102-87-2, 76411-92-2
Record name 2,3,5,6-Tetramethyl-1,4-phenylenediamine
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Record name Diaminodurene
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Record name Tetramethyl-p-phenylenediamine
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Record name 2,3,5,6-Tetramethylbenzene-1,4-diamine
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Record name 2,3,5,6-tetramethyl-p-phenylenediamine
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Record name 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE
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Synthetic Methodologies for 2,3,5,6 Tetramethyl 1,4 Phenylenediamine and Its Derivatives

Direct Methylation of p-Phenylenediamine (B122844)

A prominent method for synthesizing N,N,N',N'-tetramethyl-p-phenylenediamine involves the direct methylation of p-phenylenediamine. While the target compound of this article is C-methylated (on the benzene (B151609) ring), the N-methylated analogue, N,N,N',N'-tetramethyl-1,4-phenylenediamine (TMPD), is a closely related derivative whose synthesis provides insight into methylation strategies for phenylenediamines. Historically, methods such as using methyl iodide, or formaldehyde (B43269) and formic acid, resulted in low yields. orgsyn.org A more effective and higher-yield procedure has been developed utilizing dimethyl sulfate. orgsyn.org

An optimized and thoroughly documented procedure for the N-methylation of p-phenylenediamine provides a high-yield synthesis of N,N,N',N'-tetramethyl-p-phenylenediamine. orgsyn.org This method is presented as a significant improvement over previous approaches that suffered from low yields. orgsyn.org The reaction is conducted in a two-step process within a single flask. Initially, the methylation is carried out at a controlled low temperature, followed by a heating step to ensure the completion of the reaction and destruction of excess methylating agent. The subsequent dealkylation of the intermediate quaternary ammonium (B1175870) salt is achieved at a higher temperature. orgsyn.org

Below is a table summarizing the key reaction conditions for this optimized synthesis.

ParameterValuePurpose
Starting Material Powdered p-phenylenediamineThe primary amine source for methylation.
Methylating Agent Dimethyl sulfateProvides the methyl groups for N-alkylation.
Co-reagent Sodium bicarbonate in waterActs as a base to neutralize the acid formed during methylation.
Initial Reaction Temp. 18–22°CControlled temperature for the addition of dimethyl sulfate.
Post-addition Stirring 1 hour at 20–25°CAllows the initial methylation reaction to proceed.
Heating Step 60–65°CCompletes the reaction and destroys excess dimethyl sulfate.
Dealkylation Reagent Ethanolamine (B43304)Used to dealkylate the intermediate quaternary ammonium salt.
Dealkylation Temp. 120–170°CHigh temperature required for the dealkylation and product distillation.
Final Yield 82–88%High yield of N,N,N',N'-tetramethyl-p-phenylenediamine. orgsyn.org

This data is compiled from the Organic Syntheses procedure. orgsyn.org

The choice of reagents is critical for the success of the synthesis.

Dimethyl Sulfate ((CH₃)₂SO₄) serves as a powerful and efficient methylating agent for amines. In the presence of a mild base, it selectively methylates aromatic amines under moderate conditions to form quaternary ammonium salts. orgsyn.org This high reactivity allows the reaction to proceed to completion.

Sodium Bicarbonate (NaHCO₃) is employed as a weak base in an aqueous solution. Its primary role is to neutralize the sulfuric acid that is generated as a byproduct of the methylation reaction with dimethyl sulfate. The vigorous evolution of carbon dioxide is a characteristic feature of this stage. orgsyn.org

Ethanolamine (HOCH₂CH₂NH₂) is crucial for the second stage of the process. The initial methylation results in the formation of a quaternary ammonium salt. Heating this intermediate with ethanolamine leads to its dealkylation, yielding the desired tertiary amine product, N,N,N',N'-tetramethyl-p-phenylenediamine. This method is considered more convenient than older techniques that used aqueous ammonia (B1221849) in sealed tubes at high pressures. orgsyn.org

Reductive Alkylation Approaches for Substituted Phenylenediamines

Reductive alkylation is a versatile method for synthesizing amines. In the context of producing 2,3,5,6-tetramethyl-1,4-phenylenediamine, this approach would typically start from the corresponding dinitro aromatic compound, 1,4-dinitro-2,3,5,6-tetramethylbenzene. The synthesis involves the reduction of the two nitro groups to amino groups.

This transformation is a cornerstone of industrial and laboratory synthesis of aromatic amines. wikipedia.org A variety of reducing agents and conditions can be employed, with catalytic hydrogenation being a common and effective method. researchgate.net

Common methods for the reduction of dinitro aromatic compounds include:

Catalytic Hydrogenation : This is a widely used industrial method. Reagents such as hydrogen gas (H₂) with a metal catalyst like platinum (Pt), palladium on carbon (Pd/C), or Raney nickel are highly effective. wikipedia.orgresearchgate.net For instance, using H₂/Pt catalyst in acetic acid is recommended for achieving good yield and purity. researchgate.net

Chemical Reduction : Various chemical reagents can reduce nitro groups. These include:

Iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid). wikipedia.org

Sodium dithionite (B78146) (Na₂S₂O₄). researchgate.net

Tin(II) chloride (SnCl₂) in the presence of a strong acid. wikipedia.org

The choice of method can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For dinitroarenes, some methods allow for the selective reduction to the corresponding nitroanilines if desired. organic-chemistry.org

Preparation of Related Tetramethylated Phenylenediamine Isomers for Comparative Studies

The synthesis of isomers of this compound is essential for comparative studies of their properties and applications. This includes both other C-methylated isomers and N-methylated isomers.

N,N,N',N'-Tetramethyl-p-phenylenediamine (Wurster's Blue) : As detailed in section 2.1, this N-methylated isomer is synthesized via the direct methylation of p-phenylenediamine. orgsyn.org Its redox properties, forming a stable radical cation known as Wurster's Blue, have been extensively studied. wikipedia.org

Ortho- and Meta- Phenylenediamine Isomers : The synthesis of C-methylated ortho- and meta-isomers of tetramethylphenylenediamine would follow a similar logic to the para-isomer, starting from the corresponding tetramethyl-dinitrobenzene precursors. For example, the synthesis of o-phenylenediamine (B120857) itself can be achieved by the reduction of o-nitroaniline using reagents like zinc dust in the presence of sodium hydroxide (B78521) and ethanol. chemicalbook.com Similarly, m-phenylenediamine (B132917) can be prepared by the catalytic hydrogenation of m-dinitrobenzene. researchgate.net By analogy, one could prepare 2,3,4,5-tetramethyl-1,6-phenylenediamine or other isomers by first synthesizing the corresponding tetramethyl-dinitrobenzene and then performing a reduction of the nitro groups.

N-Methylated Ortho- and Meta- Isomers : A general method for synthesizing N-methyl-o-phenylenediamine and its isomers involves the methylation of the corresponding nitroaniline (o-, m-, or p-nitroaniline) followed by reduction of the nitro group. researchgate.net This two-step process allows for the preparation of mono-N-methylated phenylenediamines.

Purification and Isolation Techniques in this compound Synthesis

The final purity of this compound is critical, especially for applications in electronics and polymer science. sigmaaldrich.com Several techniques can be employed for its purification and isolation, as well as for related phenylenediamines.

Purification MethodDescriptionApplicability
Steam Distillation The crude product is co-distilled with steam. This is effective for separating volatile compounds from non-volatile impurities. The product is then isolated from the aqueous distillate.Used in the synthesis of N,N,N',N'-tetramethyl-p-phenylenediamine to isolate the oily product from the reaction mixture. orgsyn.org
Recrystallization The crude solid is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified compound to crystallize out, leaving impurities in the solution.p-Phenylenediamine can be purified by recrystallization from hot water, often with the addition of activated charcoal to remove colored impurities. wipo.int
Sublimation The solid is heated under vacuum, causing it to transition directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind.A method for purifying technical-grade p-phenylenediamine involves sublimation with an inert gas carrier. google.com
Distillation For liquid compounds or those stable at their boiling point, distillation separates components based on differences in boiling points. It can be performed under reduced pressure to lower the boiling point.Used to recover purified phenylenediamines from reaction mixtures or to separate isomers. chemicalbook.com
Column Chromatography The compound mixture is passed through a column containing a stationary phase (e.g., silica (B1680970) gel). Different components travel at different rates depending on their affinity for the stationary and mobile phases, allowing for separation.Effective for purifying aromatic amines. For basic amines, amine-functionalized silica or the addition of a competing amine (e.g., triethylamine) to the mobile phase can improve separation. wipo.int

For salts like N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride, purification can be achieved by crystallization from alcohols, such as isopropanol (B130326) or n-butanol, that are saturated with hydrogen chloride (HCl).

Spectroscopic and Structural Elucidation of 2,3,5,6 Tetramethyl 1,4 Phenylenediamine and Its Transformed Species

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3,5,6-tetramethyl-1,4-phenylenediamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the high degree of symmetry in the molecule. Due to the symmetrical arrangement of the four methyl groups and two amino groups on the benzene (B151609) ring, chemically equivalent protons give rise to single, distinct signals. nih.gov

Typically, the spectrum, often recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays two primary signals. chemicalbook.com The protons of the four equivalent methyl (-CH₃) groups are shielded and appear as a sharp, intense singlet in the upfield region of the spectrum. The chemical environment of these alkyl protons, being attached to an aromatic ring, places their signal at a characteristic chemical shift. libretexts.org The second signal corresponds to the protons of the two amino (-NH₂) groups. These protons are attached to nitrogen, an electronegative atom, which results in a downfield shift compared to the methyl protons. libretexts.org The chemical shift of N-H protons can be broad and its position is often variable, as it can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. libretexts.org

Proton Type Typical Chemical Shift (δ) in ppm Multiplicity Description
Methyl (-CH₃)~2.1SingletThe 12 protons of the four equivalent methyl groups are magnetically identical, resulting in a single sharp peak.
Amine (-NH₂)~3.4Singlet (often broad)The 4 protons of the two equivalent amino groups produce a single signal. Its broadness and position can vary.

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides further confirmation of its symmetrical structure. Due to the molecule's symmetry, the spectrum is expected to show only three distinct signals, corresponding to the three unique carbon environments. chemicalbook.comorganicchemistrydata.org

The three sets of chemically non-equivalent carbons are:

The four equivalent methyl carbons (-CH₃).

The two equivalent aromatic carbons directly bonded to the amino groups (C-N).

The four equivalent aromatic carbons bonded to the methyl groups (C-CH₃).

The methyl carbons typically appear at the highest field (lowest ppm value). organicchemistrydata.org The aromatic carbons resonate at lower fields, with the carbons bonded to the electron-donating amino groups appearing at a different chemical shift than those bonded to the methyl groups. The specific assignments can be confirmed using advanced NMR techniques, but are generally predictable based on substituent effects. core.ac.uk

Carbon Type Typical Chemical Shift (δ) in ppm Description
Methyl Carbons (-CH₃)~14The four equivalent methyl carbons produce a single signal in the typical aliphatic region.
Aromatic Carbons (C-CH₃)~122The four equivalent aromatic carbons substituted with methyl groups.
Aromatic Carbons (C-NH₂)~138The two equivalent aromatic carbons substituted with amino groups, shifted downfield by the nitrogen attachment.

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, offers insight into the bonding and functional groups within this compound and its oxidized forms.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound showcases characteristic absorption bands that correspond to the vibrational modes of its functional groups. chemicalbook.com Key features in the spectrum include:

N-H Stretching: The primary amine (-NH₂) groups give rise to a pair of bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two bands in this region is a hallmark of a primary amine. researchgate.net

C-H Stretching: The methyl groups exhibit C-H stretching vibrations, which typically appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group results in a strong absorption band around 1600-1650 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is typically observed in the 1250-1350 cm⁻¹ range. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group
Asymmetric & Symmetric N-H Stretch3300 - 3500Primary Amine (-NH₂)
Aliphatic C-H Stretch2850 - 3000Methyl (-CH₃)
N-H Bending (Scissoring)1600 - 1650Primary Amine (-NH₂)
Aromatic C=C Stretch1450 - 1600Benzene Ring
Aromatic C-N Stretch1250 - 1350Aryl-Amine

Resonance Raman Spectroscopy of Oxidized Forms

Resonance Raman (RR) spectroscopy is particularly effective for studying the oxidized species of phenylenediamines, such as the radical cation. aip.org Upon one-electron oxidation, this compound forms a stable radical cation. The RR spectrum of this species, obtained by exciting with a laser wavelength that overlaps with an electronic absorption band, shows selective enhancement of vibrations coupled to the electronic transition. aip.org

Studies on the closely related p-phenylenediamine (B122844) radical cation reveal that the most prominent enhanced bands are associated with the stretching modes of the aromatic ring. aip.org Specifically, vibrations corresponding to C=C and C-N stretching are significantly intensified and often shifted in frequency compared to the neutral molecule. dntb.gov.ua This is indicative of a structural change towards a more quinoidal form, where the C-N bonds gain more double-bond character and the aromatic C-C bonds are altered. aip.orgdntb.gov.ua The enhancement of these particular modes confirms that the electronic transition is associated with the π-system of the benzene ring and the nitrogen atoms.

Electronic Spectroscopy for Redox States and Interactions

The electronic properties of this compound (referred to as H₂PD) and its redox states can be investigated using UV-Vis spectroscopy. nih.gov The compound undergoes two successive one-electron oxidation steps. nih.gov

H₂PD ⇌ H₂PD⁺• + e⁻

H₂PD⁺• ⇌ H₂PD²⁺ + e⁻

The neutral molecule, H₂PD, is colorless. Upon one-electron oxidation, it forms a stable radical cation (H₂PD⁺•), which is intensely colored. This species is analogous to the well-known "Wurster's Blue," the radical cation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). chemodex.comwikipedia.org The radical cation exhibits strong absorption bands in the visible region of the spectrum, which are responsible for its color. researchgate.net These absorptions are assigned to π-π* transitions within the modified electronic structure of the radical. acs.org Further oxidation to the dication (H₂PD²⁺) leads to a loss of the visible absorption bands, as the electronic structure is again altered. nih.gov The study of these redox states is crucial for understanding the electron transfer properties of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroelectrochemical Analysis of Radical Cations and Dications

UV-Vis spectroelectrochemistry is a powerful technique used to study the electronic absorption spectra of species generated at an electrode surface. This method allows for the in-situ characterization of transient intermediates formed during electrochemical reactions. For this compound (H₂PD), this analysis reveals the distinct electronic transitions associated with its stepwise oxidation.

The neutral H₂PD molecule exhibits characteristic absorption bands in the ultraviolet region, specifically at approximately 243 nm and 310 nm in acetonitrile (B52724). nih.gov Upon controlled electrochemical oxidation, a one-electron transfer yields the corresponding radical cation (H₂PD⁺•). This transformation is accompanied by a significant change in the UV-Vis spectrum. New, distinct absorption bands appear in both the UV and visible regions, confirming the formation of the radical species. nih.gov Specifically, visible-region peaks emerge at approximately 450 nm and 478 nm, which are characteristic signatures of the radical cation. nih.gov

Further oxidation at more positive potentials leads to a second one-electron transfer, generating the dication (H₂PD²⁺). nih.gov The spectroelectrochemical monitoring of this process shows the disappearance of the radical cation's spectral features and the emergence of new absorptions corresponding to the dication. This technique is thus instrumental in identifying the specific electronic signatures of each oxidation state and confirming the sequential nature of the electron transfers.

Table 1: UV-Vis Absorption Maxima of this compound (H₂PD) and its Radical Cation (H₂PD⁺•) in Acetonitrile. Data sourced from nih.gov.
SpeciesOxidation StateAbsorption Maxima (λmax)
Neutral Molecule (H₂PD)0243 nm, 310 nm
Radical Cation (H₂PD⁺•)+1325 nm, 450 nm, 478 nm

Electronic Absorption Signatures of this compound Oxidation Products

The electronic absorption bands observed for the oxidized forms of this compound provide insight into their electronic structure. The formation of the radical cation (H₂PD⁺•) involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the parent molecule. The resulting species has a unique electronic configuration that gives rise to the characteristic absorptions in the visible spectrum.

The absorption peaks at 450 nm and 478 nm are attributed to local electronic excitations within the radical cation. nih.gov These signatures are similar to those observed for the radical cation of the parent 1,4-phenylenediamine, indicating a related electronic structure. nih.gov The oxidation process imparts a degree of quinoidal character to the benzene ring, altering the electronic energy levels and allowing for new transitions.

In some phenylenediamine systems, radical cations can associate in solution to form π-stacked dimers. These dimers have their own characteristic absorption spectra, often featuring broad intermolecular charge-transfer bands. nih.gov However, for the radical cation of this compound in acetonitrile, studies have shown no evidence for the formation of such π-dimers, suggesting that the observed spectra correspond to the monomeric radical cation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. It is therefore an indispensable tool for the study of the radical cation of this compound. The generation of this radical via oxidation results in a species that is EPR-active.

EPR studies confirm the presence of the radical cation and provide detailed information about its electronic environment. The spectrum's position, determined by the g-value, and its hyperfine structure, which arises from the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H), are key parameters. Analysis of the hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule, revealing the extent to which the unpaired electron is delocalized over the nitrogen atoms and the aromatic ring. For related tetramethyl-p-phenylenediamine radical cations, EPR spectra have been shown to be consistent with a semiquinoidal conformation. bohrium.com Furthermore, EPR studies of charge-transfer adducts involving diaminodurene confirm the presence of an ion-radical structure. socphyschemserb.org

X-ray Diffraction (XRD) and Crystallographic Insights into Derived Polyimides and Hybrids

This compound (diaminodurene) is a valuable diamine monomer used in the synthesis of high-performance polyimides. mdpi.commdpi.com X-ray diffraction (XRD) is a primary technique for investigating the solid-state morphology of these polymers, revealing details about chain packing and the degree of crystallinity.

Polyimides can range from completely amorphous to semi-crystalline or highly crystalline. This morphology is largely dictated by the chemical structure of the monomer units. The XRD pattern of an amorphous polymer typically shows a broad, diffuse halo, indicating a lack of long-range periodic order. In contrast, a crystalline or semi-crystalline polymer exhibits sharp diffraction peaks superimposed on the amorphous halo, with the peak positions relating to the dimensions of the crystalline unit cell.

In polyimides derived from diaminodurene, the four methyl groups on the phenyl ring act as bulky substituents. mdpi.comresearchgate.net These groups sterically hinder the polymer chains from packing into a regular, ordered lattice. Consequently, polyimides incorporating the diaminodurene moiety are generally expected to be predominantly amorphous. This lack of crystallinity disrupts the formation of strong inter-chain interactions, which in turn influences the polymer's physical properties, often leading to improved solubility in organic solvents and enhanced optical transparency. dss.go.th Studies have confirmed the use of XRD to investigate the structure of polyimides and composites made from diaminodurene, assessing features like molecular stacking and the growth of inorganic clusters within the polymer matrix. mdpi.comunipd.it

Table 2: General Insights from X-ray Diffraction (XRD) of Polyimides Derived from Diaminodurene.
Structural FeatureXRD ObservationInterpretation & Consequence
Bulky Tetramethyl SubstitutionBroad, diffuse scattering (amorphous halo)Hinders efficient polymer chain packing and reduces crystallinity. dss.go.th
Chain PackingAbsence of sharp diffraction peaksIndicates a predominantly amorphous structure with disordered chains.
Polymer MorphologyLocally ordered vs. highly entangled states can be distinguished. mdpi.comAffects physical properties such as solubility, glass transition temperature, and mechanical strength.

Chemical Reactivity and Mechanistic Pathways of 2,3,5,6 Tetramethyl 1,4 Phenylenediamine

Oxidative Reactivity and Electron Transfer Processes

In aprotic solvents, phenylenediamines are generally expected to undergo two separate one-electron oxidations. This process first forms a radical cation and subsequently a quinonediimine dication. nih.gov The methyl groups on the aromatic ring of 2,3,5,6-tetramethyl-1,4-phenylenediamine prevent common issues like electrode fouling that can occur with other N-H substituted phenylenediamines. nih.gov

The initial step in the oxidation of this compound (abbreviated as H₂PD) is a one-electron transfer to form a radical cation (H₂PD⁺•). nih.govacs.org This process is analogous to the oxidation of its isomer, N,N,N′,N′-tetramethyl-1,4-phenylenediamine (Me₂PD), which also forms a stable radical cation known as Wurster's Blue. acs.orgwikipedia.org Spectroelectrochemical studies of H₂PD during the first oxidation wave reveal the appearance of new absorption peaks in the UV-visible spectrum, which are characteristic of the radical cation of 1,4-phenylenediamine. nih.gov

However, detailed voltammetric studies suggest that the formation of the radical cation in solution is not the immediate product at the electrode surface. acs.orgnih.gov Evidence points to the initial formation of a mixed-valent, hydrogen-bonded dimer on the electrode. This dimer is proposed to consist of a fully reduced, fully protonated H₂PD molecule and a fully oxidized, fully deprotonated molecule. acs.orgnih.gov This intermediate then desorbs into the solution and reacts with other H₂PD molecules to yield two equivalents of the radical cation, H₂PD⁺•, which is the thermodynamically favored species in the bulk solution. acs.org

Following the initial one-electron oxidation, the radical cation (H₂PD⁺•) can undergo a second one-electron oxidation at more positive potentials to form the quinonediimine dication (H₂PD²⁺). nih.govacs.org This dication represents the fully oxidized "quinoidal" form of the molecule. nih.gov UV-visible spectroelectrochemical experiments confirm that the second voltammetric wave corresponds to the oxidation of the radical cation to the dication in solution. acs.orgnih.gov

H₂PD ⇌ H₂PD⁺• + e⁻
H₂PD⁺• ⇌ H₂PD²⁺ + e⁻

While both this compound (H₂PD) and N,N,N′,N′-tetramethyl-1,4-phenylenediamine (Me₂PD) undergo two sequential one-electron oxidations, the mechanism for H₂PD is significantly more complex. nih.govacs.org The voltammetry of Me₂PD aligns well with a simple, two-step electron transfer mechanism. nih.gov In contrast, the voltammetry of H₂PD displays unexpected behavior, particularly a second voltammetric wave that is smaller than expected. nih.govacs.org

This discrepancy arises from the presence of the N-H protons in H₂PD, which allows for intricate interactions involving proton transfer and hydrogen bonding that are absent in Me₂PD. nih.gov The formation of the proposed hydrogen-bonded dimer on the electrode surface is a key feature that distinguishes the oxidative mechanism of H₂PD. acs.orgnih.gov This intermediate step complicates the direct formation of the radical cation at the electrode and influences the observed voltammetric response. acs.org The rate-determining step for the oxidation of several p-phenylenediamines at low to intermediate potentials is the acid dissociation of the semiquinonediimine radical cation formed in a pre-equilibrium that involves the transfer of one electron. researchgate.net

Table 1: Comparison of Oxidative Behavior

Feature This compound (H₂PD) N,N,N′,N′-Tetramethyl-1,4-phenylenediamine (Me₂PD)
Initial Oxidation One-electron transfer One-electron transfer
Product of 1st Oxidation Radical Cation (H₂PD⁺•) Radical Cation (Me₂PD⁺•)
Second Oxidation One-electron transfer One-electron transfer
Product of 2nd Oxidation Quinonediimine Dication (H₂PD²⁺) Quinonediimine Dication (Me₂PD²⁺)
Voltammetric Behavior Complex, with unexpectedly small second wave Simple, two reversible waves

| Key Mechanistic Feature | Involvement of proton transfer and H-bonded dimer intermediate | Straightforward sequential electron transfers |

Proton Transfer and Hydrogen Bonding Interactions

The presence of amine protons in this compound introduces a layer of complexity to its electrochemical behavior, primarily through proton transfer and hydrogen bonding.

Proton transfer plays a crucial role in the redox mechanism of H₂PD. The formation of the proposed mixed-valent dimer at the electrode surface is facilitated by proton transfer between H₂PD molecules. acs.orgnih.gov Some studies have suggested that the first voltammetric wave might correspond to the formation of the doubly-oxidized, singly-protonated species (HPD⁺) through an "ECE" (electron transfer, chemical step, electron transfer) mechanism. This proposed mechanism involves an initial one-electron oxidation to the radical cation, followed by the loss of a proton. nih.gov

The N-H groups of this compound and its oxidized forms can participate in hydrogen bonding with solvent molecules and other additives. nih.govacs.org This hydrogen bonding capability is a key difference compared to its N,N-dialkylated counterpart, Me₂PD. nih.gov The formation of the proposed H-bonded dimer is a prime example of self-hydrogen bonding. acs.orgnih.gov These interactions can influence the stability of the various species involved in the redox process and affect the potentials at which electron transfer occurs.

Formation of Mixed-Valent, Hydrogen-Bonded Dimers on Electrode Surfaces

The electrochemical oxidation of this compound (H₂PD) in acetonitrile (B52724) presents a mechanism that deviates from a simple stepwise electron transfer. A key feature of this process is the formation of a mixed-valent, hydrogen-bonded dimer on the electrode surface. nih.gov

Evidence suggests that the initial product of the first oxidation is not the radical cation (H₂PD⁺) in solution, but rather this dimeric species. nih.gov The proposed mechanism involves the interaction between one molecule of H₂PD in its fully reduced and fully protonated state (H₄PD²⁺) and another in its fully oxidized and fully deprotonated state (PD). This dimer is stabilized by proton transfer and hydrogen bonding at the electrode surface. nih.gov

Several observations support this proposed pathway:

At very low concentrations (e.g., 5 µM), the second oxidation wave in voltammetry is absent. nih.gov

This second wave increases in magnitude at higher concentrations and over longer experimental times. nih.gov

This concentration and time dependence indicates that the species being oxidized in the second step (H₂PD⁺) is not the primary product of the first oxidation. Instead, the dimer is formed on the electrode and, upon desorption into the solution, it reacts with other H₂PD molecules to break apart, yielding two molecules of the radical cation H₂PD⁺, which is the thermodynamically favored species in the bulk solution. nih.gov

Concentration of H₂PDObservation in VoltammetryInferred Mechanistic Step
Low (e.g., 5 µM)The second oxidation wave is not present.The initial product is the dimer; insufficient time/concentration for it to convert to H₂PD⁺ in solution. nih.gov
HighThe second oxidation wave appears and increases in size.The surface-formed dimer desorbs and reacts with H₂PD in solution to form H₂PD⁺, which is then oxidized. nih.gov

Reactivity as an Electron or Hydrogen Atom Donor in Photochemical Systems

Detailed research findings specifically documenting the reactivity of this compound as an electron or hydrogen atom donor in photochemical systems are not extensively available in the provided search results. While its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is known to act as an electron donor in photosystem research, the substitution pattern of methyl groups on the aromatic ring rather than the nitrogen atoms in this compound leads to different chemical properties, including a reduced tendency for electrode fouling. nih.gov

Reaction Kinetics of Electrochemical Oxidation and Associated Mechanisms

The electrochemical oxidation of this compound (H₂PD) in acetonitrile nominally proceeds through two reversible one-electron transfer processes. nih.gov The first step is the oxidation to its radical cation (H₂PD⁺), and the second is a further oxidation to the quinonediimine dication (H₂PD²⁺). nih.gov

However, the voltammetry of H₂PD is unexpectedly complex compared to its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (Me₂PD). nih.gov While Me₂PD shows two clear, reversible oxidation waves as expected, the second voltammetric wave for H₂PD is significantly smaller than anticipated. nih.gov This anomaly points to a more intricate reaction mechanism than a straightforward two-step oxidation.

The key mechanistic features are:

Rate-Determining Step: For a range of p-phenylenediamines, the rate-determining step at low to intermediate potentials is the acid dissociation of the semiquinonediimine radical cation formed in a pre-equilibrium that involves the transfer of one electron. nih.gov

Mechanistic Complexity: The diminished second wave in the voltammetry of H₂PD is a direct consequence of the formation of the mixed-valent, hydrogen-bonded dimer on the electrode surface, as described in section 4.2.3. nih.gov The radical cation H₂PD⁺, which is the reactant for the second oxidation step, is formed in a subsequent chemical step in the solution rather than being the direct product of the first electron transfer. nih.gov

For related p-phenylenediamine (B122844) compounds, the dissociation rate constants of the radical cations have been found to be in the range of 10–300 s⁻¹. nih.gov

Oxidation StepReactantProductKey Observation/Kinetic Feature
First 1e⁻ OxidationH₂PD(H₄PD²⁺ • PD) Dimer (on electrode)The initial product is a mixed-valent dimer, not the free radical cation H₂PD⁺. nih.gov
Chemical Step(H₄PD²⁺ • PD) Dimer + H₂PD2 H₂PD⁺The dimer breaks apart in solution to form the thermodynamically stable radical cation. nih.gov
Second 1e⁻ OxidationH₂PD⁺H₂PD²⁺This wave is smaller than expected due to the preceding chemical step that limits the concentration of H₂PD⁺. nih.gov

Polymerization Studies of 2,3,5,6 Tetramethyl 1,4 Phenylenediamine

Oxidative Polymerization Techniques

Oxidative polymerization is a key method for synthesizing polymers from 2,3,5,6-tetramethyl-1,4-phenylenediamine. This technique involves the use of an oxidizing agent to initiate and propagate the polymerization reaction.

Ammonium (B1175870) persulfate, a strong oxidizing agent, is effectively used to polymerize this compound. tandfonline.comtandfonline.comresearchgate.net In this process, the ammonium persulfate initiates the oxidation of the diamine monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain. The polymerization is typically carried out in an aqueous medium. tandfonline.comtandfonline.com The use of ammonium persulfate is a common and effective method for the chemical oxidative polymerization of various aromatic diamines. tandfonline.comtandfonline.com

Synthesis of Poly(this compound)

The synthesis of poly(this compound), also referred to as P(tMe-pPD), is achieved through chemical oxidative polymerization. tandfonline.comtandfonline.comresearchgate.net In a typical procedure, the monomer, this compound, is dissolved in a suitable solvent system, which can be aqueous. tandfonline.comtandfonline.com An oxidant solution, commonly a mixture of ammonium persulfate and a co-catalyst like aluminum triflate in water, is then added dropwise to the monomer solution under controlled temperature conditions. tandfonline.comtandfonline.com The resulting polymer precipitates from the solution and can be collected, washed, and dried. The synthesis conditions, including the reaction temperature and the presence of a co-catalyst, can significantly influence the yield and final properties of the polymer. tandfonline.comtandfonline.comresearchgate.net

Below is a table summarizing the synthesis conditions for poly(this compound) as reported in a study.

Table 1: Synthesis Conditions and Yield of Poly(this compound)

Run Oxidant/Co-catalyst Polymerization Medium Temperature (°C) Yield (%) Polymer Color
1 (NH₄)₂S₂O₈ HCl 0 45 Dark Brown
2 (NH₄)₂S₂O₈ / Al(OTf)₃ Water 25 55 Brown

Data derived from studies on the polymerization of substituted phenylenediamines. tandfonline.comtandfonline.com

Copolymerization with Other Diamines for Tailored Properties

The strategy of copolymerizing different monomers is a well-established method to tailor the final properties of polymers, such as solubility, thermal stability, and conductivity. In the context of polyphenylenediamines, copolymerization of a parent diamine with other substituted diamines can introduce specific functionalities and alter the polymer architecture. For instance, the copolymerization of aniline (B41778) with p-phenylenediamine (B122844) has been explored to modify properties like solubility and conductivity. researchgate.net While the principle of using co-monomers to enhance the properties of polyphenylenediamines is known, specific and detailed research studies on the copolymerization of this compound with other diamines to create tailored properties were not extensively detailed in the surveyed literature. researchgate.net

Polymer Characterization and Structure-Property Relationships

The characterization of poly(this compound) is crucial for understanding its structure and how it dictates the material's properties. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis are employed for this purpose. tandfonline.comtandfonline.comresearchgate.net

A significant aspect of the structure-property relationship in poly(this compound) is the influence of the four methyl groups on the benzene (B151609) ring. These bulky side groups play a crucial role in determining the polymer's solubility. Compared to the unsubstituted poly(p-phenylenediamine), which is known for its poor solubility in common organic solvents, the presence of the methyl substituents in poly(this compound) leads to a significant improvement in its solubility. tandfonline.comtandfonline.comresearchgate.net This enhanced solubility is attributed to the steric hindrance caused by the methyl groups, which disrupts the close packing of the polymer chains and reduces the intermolecular forces, thereby allowing solvent molecules to interact more effectively with the polymer. This improvement in solubility is a key advantage for processing and characterizing the polymer. tandfonline.comtandfonline.com

Thermal Stability and Decomposition Characteristics of Poly(this compound)

The thermal stability of poly(this compound), hereafter referred to as P(tMe-pPD), has been investigated to understand its behavior at elevated temperatures. Thermogravimetric analysis (TGA) is a key technique used to determine the decomposition profile of the polymer.

Studies have shown that P(tMe-pPD) exhibits good thermal stability. The decomposition of the polymer in a nitrogen atmosphere is reported to commence at temperatures above 400°C. researchgate.net This high decomposition temperature indicates a robust polymer backbone that can withstand significant thermal stress before breaking down. The methyl groups on the phenyl ring contribute to this stability.

Detailed TGA results from the synthesis of P(tMe-pPD) using ammonium persulfate as an oxidant and aluminium triflate as a co-catalyst have provided insights into its decomposition pattern. researchgate.net The analysis, typically conducted by heating the sample from 20°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere, reveals the temperatures at which weight loss occurs. researchgate.net

Below is a data table summarizing the thermal decomposition characteristics of P(tMe-pPD).

Table 1: Thermal Decomposition Data for Poly(this compound)

Parameter Value Reference
Onset Decomposition Temperature > 400°C researchgate.net
Atmosphere Nitrogen researchgate.net
Heating Rate 10°C/min researchgate.net

The high thermal stability of P(tMe-pPD) makes it a candidate for applications where materials are exposed to high temperatures.

Crystallization and Melting Transitions in Derived Polymers

The crystalline nature and phase transitions of P(tMe-pPD) have been characterized using Differential Scanning Calorimetry (DSC). researchgate.net These analyses provide information on the melting temperature (Tm) and crystallization temperature (Tc) of the polymer, which are crucial for understanding its processing and end-use properties.

Research has confirmed that P(tMe-pPD) displays distinct crystallization and melting transitions, indicating a semi-crystalline morphology. researchgate.net The presence of methyl groups on the polymer backbone can influence the packing of polymer chains and, consequently, its crystalline behavior.

The DSC analysis is typically performed by heating the sample, cooling it, and then reheating it to observe the thermal transitions. For instance, a common procedure involves heating the sample from 25°C to 450°C, followed by cooling and a second heating cycle, all at a controlled rate such as 10°C/min under a nitrogen atmosphere. researchgate.net

The following table presents data related to the crystallization and melting transitions of P(tMe-pPD).

Table 2: Crystallization and Melting Transition Data for Poly(this compound)

Thermal Transition Observation Reference
Crystallization Present researchgate.net
Melting Present researchgate.net

The specific temperatures and enthalpies associated with these transitions are dependent on the synthesis conditions and the resulting molecular weight and purity of the polymer.

Intercalative Polymerization in Hybrid Material Fabrication

This compound can be utilized as a monomer in the fabrication of polymer-clay nanocomposites through a technique known as intercalative polymerization. This method involves the insertion of the monomer between the layers of a host material, such as montmorillonite (B579905) clay, followed by in-situ polymerization.

This process leads to the formation of polymer chains within the interlayer spaces of the clay, resulting in a hybrid material with potentially enhanced properties compared to the individual components. The successful intercalation and polymerization can be confirmed by techniques such as X-ray diffraction (XRD), which would show an increase in the interlayer spacing of the clay.

The resulting hybrid materials can exhibit improved thermal stability and mechanical properties due to the synergistic interaction between the polymer and the inorganic host.

Applications in Advanced Materials Science

Polyimide Coatings for Electronic Applications

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and electrical insulating properties. semanticscholar.orgpsgcas.ac.in The incorporation of 2,3,5,6-tetramethyl-1,4-phenylenediamine (also known as durene diamine) into the polyimide backbone imparts specific desirable properties for electronic applications. sigmaaldrich.comchemicalbook.com These polyimides are synthesized through the polycondensation of a dianhydride with a diamine. The rigid and methylated structure of durene diamine can lead to polyimides with altered chain packing and morphology, influencing their physical and electrical characteristics. elsevierpure.comresearchgate.net

Polyimides derived from this compound are utilized as passivation layers in integrated circuits. sigmaaldrich.comchemicalbook.com A passivation layer serves as a protective coating against moisture, mobile ions, and other contaminants that can degrade the performance and reliability of the IC. The excellent chemical resistance and thermal stability of these polyimides make them suitable for this purpose. researchgate.net A study on polyimide-passivated metal oxide thin-film transistors (MOTFTs) demonstrated that the polyimide layer significantly suppressed the adsorption of moisture and oxygen, leading to improved electrical performance and stability. researchgate.net The use of photosensitive polyimides can also streamline the fabrication process by reducing the number of steps required. researchgate.net

In multichip modules, where multiple integrated circuits are packaged together, low dielectric constant materials are crucial for minimizing signal delay, cross-talk, and power dissipation. semanticscholar.orgpageplace.de Polyimides are widely used as dielectric interlayers due to their low dielectric constant and ease of processing. semanticscholar.org The introduction of this compound into the polyimide structure can influence the dielectric properties. For instance, creating nano-foam polyimide films by utilizing block copolymers can significantly lower the dielectric constant. researchgate.net Research has shown that the dielectric constant of polyimides can be tailored by altering the chemical structure of the monomers, with values as low as 2.28 being reported for certain compositions. researchgate.net The incorporation of fluorine atoms or the creation of nano-foams are strategies to further reduce the dielectric constant. researchgate.netresearchgate.net

Table 1: Dielectric Properties of Various Polyimides

Polyimide System Dielectric Constant (εr) Frequency Reference
Non-fluorinated PIs from phenylene ether diamine 2.74 Not Specified researchgate.net
Fluorinated polyimides 2.49 Not Specified researchgate.net
SiFPI with 3% PDMS 2.90 Not Specified researchgate.net
SiBPI with 4% PDMS 2.92 Not Specified researchgate.net
PMDA-3F/PO nano-foam (19% porosity) 2.3 100 kHz researchgate.net
Sn-complexed polyimide (10 mol% tin) 5.7 Not Specified rsc.org
Cu(II)-crosslinked polyimides 4.5 - 5.3 Not Specified nih.gov

Polyimide films are employed as flexible substrates and stress relief layers in sensor technologies. psgcas.ac.in Their mechanical properties, such as a low Young's modulus compared to inorganic materials, help to buffer the stress that can arise between different materials in a device due to mismatched coefficients of thermal expansion. researchgate.net This is particularly important in flexible electronics and sensors that undergo bending and flexing. The residual stress in polyimide films can be influenced by the molecular structure of the diamine and dianhydride monomers, as well as the curing process. elsevierpure.comresearchgate.net Studies have shown that the residual stress in polyimide films can range from -5 to 38 MPa depending on the specific monomers used. elsevierpure.com By carefully selecting the monomers, such as rigid diamines, it is possible to produce polyimide films with lower residual stress and higher hardness. elsevierpure.com

Table 2: Residual Stress in Polyimide Films

Polyimide System Residual Stress (MPa) Curing Temperature (°C) Reference
PMDA-PDA -5.1 400 researchgate.net
BPDA-PDA 7.0 400 researchgate.net
PMDA-ODA 29.4 400 researchgate.net
BPDA-ODA 40.1 400 researchgate.net
6FDA-based PIs 12.5 - 23.1 Not Specified elsevierpure.com

Covalent Organic Frameworks (COFs) Linker Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. magtech.com.cnresearchgate.net They are synthesized from molecular building blocks, often referred to as linkers, that are connected by strong covalent bonds. mdpi.com this compound is used as an amine linker in the synthesis of COFs. tcichemicals.com The geometry and functionality of the linkers determine the topology and properties of the resulting COF. nih.gov The synthesis of COFs typically involves reversible reactions that allow for "self-healing" or "error-correction," leading to crystalline materials. nih.gov

The amine groups of this compound can react with aldehyde or other functional groups on other linkers to form stable covalent linkages, such as imine bonds. rsc.org These linkages create the extended, porous networks characteristic of COFs. The rigid and well-defined structure of the diamine helps to direct the formation of a crystalline framework. The resulting COFs can have applications in gas storage and separation, catalysis, and sensing. magtech.com.cnnih.gov For example, a COF synthesized from 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 1,4-phenylenediamine was used as a precursor for a COF-to-COF conversion to create a new framework with good thermal stability and a high surface area. mdpi.com

Membrane Materials for Gas Separation Technologies

Polyimides are prominent materials for gas separation membranes due to their good thermal and chemical stability, as well as their ability to form thin, self-standing films. nih.gov The performance of a gas separation membrane is determined by its permeability and selectivity for different gases. The chemical structure of the polyimide, including the nature of the diamine and dianhydride monomers, plays a crucial role in its gas transport properties. uc.edu

The use of this compound (durene diamine) in the synthesis of polyimides has been shown to create materials with high gas permeability. researchgate.net For instance, the intrinsic microporous polyimide 6FDA-Durene, formed from the reaction of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and durene diamine, exhibits high CO2 permeability. nih.gov In one study, "all polyimide" mixed matrix membranes were prepared by incorporating microporous polyimide particles into a 6FDA-Durene matrix. nih.gov This resulted in a significant increase in CO2 permeability without a major loss in CO2/CH4 selectivity. nih.gov The CO2 permeability coefficient of a membrane with 5 wt.% of the microporous polyimide filler reached 1291.13 Barrer, which was 2.58 times higher than the pristine 6FDA-Durene membrane. nih.gov

Table 3: Gas Permeability of a 6FDA-Durene Based Mixed Matrix Membrane

Filler Loading (wt.%) CO₂ Permeability (Barrer) CO₂/CH₄ Selectivity Reference
0 ~500 ~25 nih.gov
5 1291.13 ~23 nih.gov

Development of Nonlinear Optical (NLO) Materials from 1,4-Phenylenediamine Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a range of photonic and optoelectronic applications, including optical switching and frequency conversion. researchgate.netrsc.org Organic molecules with donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structures are of particular interest for their NLO properties. researchgate.netnih.gov 1,4-Phenylenediamine and its derivatives can serve as the core π-system or as the donor component in the design of NLO chromophores. rsc.org

Recent research has focused on the synthesis and characterization of Schiff bases derived from 1,4-phenylenediamine for their NLO properties. rsc.orgrsc.orgnih.gov In one study, three novel 1,4-phenylenediamine-based chromophores with an A-π-A configuration were synthesized. rsc.orgrsc.orgnih.gov Theoretical calculations predicted that these compounds could be promising candidates for NLO materials. rsc.orgnih.gov One of the synthesized compounds exhibited the highest nonlinear behavior with a total first hyperpolarizability (βtot) of 8.00 × 10⁻³⁰ esu and a total second hyperpolarizability (γtot) of 8.13 × 10⁻³⁴ a.u. rsc.orgnih.gov These findings suggest that the electronic and structural properties of 1,4-phenylenediamine derivatives can be tailored to achieve significant NLO responses. rsc.org

Table 4: Calculated NLO Properties of a 1,4-Phenylenediamine-Based Chromophore

Property Value Unit Reference
Total Dipole Moment (μtot) 4.79 D rsc.orgnih.gov
Total First Hyperpolarizability (βtot) 8.00 × 10⁻³⁰ esu rsc.orgnih.gov
Total Second Hyperpolarizability (γtot) 8.13 × 10⁻³⁴ a.u. rsc.orgnih.gov

Electrochemical Behavior and Applications

Cyclic Voltammetry (CV) as a Primary Investigative Tool

Cyclic voltammetry (CV) has been a central technique for studying the electrochemical oxidation of 2,3,5,6-tetramethyl-1,4-phenylenediamine (referred to as H₂PD) in non-aqueous solvents like acetonitrile (B52724). researchgate.net The voltammetry of H₂PD is often compared with its isomer, N,N,N′,N′-tetramethyl-p-phenylenediamine (Me₂PD), to understand the influence of the N-H protons versus N-methyl groups on the redox mechanism. researchgate.net

Both H₂PD and Me₂PD are expected to undergo two sequential one-electron oxidations. The first is the oxidation to a radical cation (H₂PD⁺• or Me₂PD⁺•), and the second is a further oxidation to the quinonediimine dication (H₂PD²⁺ or Me₂PD²⁺). researchgate.net While the CV of Me₂PD aligns with this straightforward two-step mechanism, the behavior of H₂PD is significantly more complex. researchgate.net

The electrochemical oxidation of five different p-phenylenediamines, including the tetramethyl derivative, at a glassy carbon rotating ring-disk electrode showed that for all compounds, the rate-determining step at low to intermediate potentials is the acid dissociation of the semiquinonediimine radical cation formed after the first electron transfer. nih.gov

Differential Pulse Voltammetry (DPV) Investigations

Differential pulse voltammetry (DPV) is a sensitive electrochemical technique used to study the redox properties of chemical species at low concentrations. ibresco.com It works by superimposing regular voltage pulses on a linear voltage sweep and measuring the difference in current before and after the pulse. ibresco.comrsc.org This method enhances sensitivity by minimizing the contribution of non-faradaic charging current. ibresco.com

DPV has been employed to investigate the electrochemical behavior of this compound (H₂PD). These studies, often conducted alongside CV, help to elucidate the complex redox mechanism. Research has shown that the presence and size of the second oxidation wave in the voltammetry of H₂PD are dependent on concentration and time scale, which is a key finding from DPV experiments. researchgate.net At very low concentrations (e.g., 5 µM), the second wave may be absent altogether, suggesting that the initial product of the first oxidation is not the simple radical cation. researchgate.net

DPV is characterized by symmetric peaks for reversible reactions and asymmetric peaks for irreversible ones, with peak potentials related to the formal potential of the redox couple. ibresco.com The technique is capable of achieving very low detection limits, often in the range of 10⁻⁸ M. ibresco.com

Characterization of Redox Couples and Formal Potentials

The electrochemical oxidation of this compound (H₂PD) involves two primary redox couples, corresponding to the sequential loss of two electrons.

H₂PD / H₂PD⁺• (First Redox Couple): This involves the one-electron oxidation of the neutral molecule to its radical cation.

H₂PD⁺• / H₂PD²⁺ (Second Redox Couple): This is the subsequent one-electron oxidation of the radical cation to the dication. researchgate.net

While its isomer, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), shows two well-defined, reversible one-electron oxidation steps, the redox behavior of H₂PD is complicated by proton transfer and hydrogen bonding. researchgate.net The formal potentials (E°') for these redox processes are key parameters that describe the thermodynamics of the electron transfer. Though specific values for H₂PD are dependent on experimental conditions, comparative studies with TMPD in acetonitrile show the oxidation occurs at accessible positive potentials. researchgate.net Spectroelectrochemical studies have confirmed that the second, smaller voltammetric wave does indeed correspond to the oxidation of the H₂PD⁺• radical cation to the H₂PD²⁺ dication in the solution bulk, even though its behavior at the electrode surface is complex. researchgate.net

CompoundRedox ProcessKey Observations
This compound (H₂PD) Two sequential 1e⁻ oxidationsThe second oxidation wave is smaller than the first, indicating a complex mechanism involving proton transfer and potential dimerization. researchgate.net
N,N,N′,N′-tetramethyl-p-phenylenediamine (Me₂PD/TMPD) Two sequential 1e⁻ oxidationsExhibits two well-defined, reversible voltammetric waves, consistent with a simple two-step electron transfer mechanism. researchgate.net

Electrochemical Sensing Applications

Currently, there is no specific information available in the searched literature regarding the application of this compound for the differentiation of hydrogen acceptor abilities of electroinactive compounds.

While direct comparative studies between this compound (H₂PD) and its isomer N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) in the context of cell respiration are not detailed in the available research, the role of TMPD as a redox mediator in mitochondrial studies is well-documented. TMPD is used as a tool to donate electrons to cytochrome c in the mitochondrial respiratory chain. nih.govnih.gov This allows researchers to study the activity of Complex IV (cytochrome c oxidase) independently of the earlier complexes (I and II).

The redox state of TMPD can be monitored, often spectrophotometrically, to serve as a probe for the flow of reducing equivalents through the respiratory chain. nih.gov In studies on isolated mitochondria, TMPD has been shown to have no significant effect on the steady-state rate of respiration. nih.gov However, by reducing cytochrome c that has been released from the mitochondria into the cytosol, TMPD can inhibit the activation of caspases, which are key enzymes in apoptosis (programmed cell death). nih.gov This suggests that TMPD and related molecules could have protective effects against cell damage induced by events like ischemia-reperfusion. nih.gov

Electrode Surface Phenomena and Fouling Prevention

A significant advantage of using this compound (H₂PD) in electrochemical studies is the prevention of electrode fouling. researchgate.net Electrode fouling, the process where insoluble products or polymers deposit on the electrode surface, is a common problem with many phenylenediamines, particularly those with unsubstituted positions on the aromatic ring. sigmaaldrich.com This deposition passivates the electrode, leading to a decrease in signal and reproducibility.

The four methyl groups on the benzene (B151609) ring of H₂PD sterically hinder the polymerization and addition reactions that typically cause fouling. researchgate.net Researchers have specifically noted the absence of electrode fouling problems during voltammetric studies of H₂PD, which allows for more stable and reproducible electrochemical measurements compared to its non-methylated or partially methylated counterparts. researchgate.net This characteristic makes it a more reliable compound for fundamental electrochemical studies and for applications where long-term sensor stability is required.

Theoretical and Computational Investigations

Computational Studies on Redox-Active Dimer Formations

The one-electron oxidation of p-phenylenediamine (B122844) derivatives is known to produce stable, colored radical cations. A well-known example is the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which forms a deep blue radical cation known as Wurster's blue. biomedres.usresearchgate.net This radical cation can exist in equilibrium with its parent amine and a dication, and it is known to form dimers. The formation of these redox-active species is a subject of computational investigation, often employing Density Functional Theory (DFT) to model the geometries, energies, and magnetic properties of the monomeric and dimeric radical cations.

Studies on related p-phenylenediamine antioxidants have used DFT to optimize the geometries of the parent molecules and their dehydrogenated products, including radical and biradical species that are crucial for their antioxidant activity. researchgate.net For instance, the reaction of the TMPD radical cation with thiols has been shown to proceed through complex pathways, including disproportionation to a dication followed by a Michael addition, a process that can be elucidated through computational modeling. researchgate.net Although specific computational studies on the dimerization of the 2,3,5,6-tetramethyl-1,4-phenylenediamine radical cation were not found in the searched literature, the principles from studies on the closely related TMPD suggest that it would form analogous redox-active dimers. biomedres.usresearchgate.net Computational chemistry would be the ideal tool to explore the structure and stability of such a dimer.

Molecular Dynamics (MD) Simulations for Polymer Properties

This compound, also known as diaminodurene, is a monomer used in the synthesis of high-performance polymers, notably polyimides. reddit.comfrontiersin.org Molecular dynamics (MD) simulations are a powerful computational method to predict the material properties of such polymers. MD simulations model the movement of atoms and molecules over time, allowing for the calculation of bulk properties from the molecular level up.

For polyimides, MD simulations are used to investigate various properties:

Thermal Properties: The glass transition temperature (Tg) is a critical property of polymers. MD simulations can predict Tg by monitoring the change in properties like density as a function of temperature. For example, simulations of an aromatic polyimide identified the Tg by observing the intersection of two lines on a volume-temperature curve, yielding a value of 570 K, which was noted to be higher than the experimental value due to the high cooling rates used in the simulation. irjweb.comrug.nl

Mechanical Properties: Stress-strain curves, Young's modulus, and Poisson's ratio can be computed by subjecting a simulated polymer model to deformations. irjweb.comrug.nl These simulations demonstrate how the inclusion of components like carbon nanotubes can enhance the mechanical strength and thermal resistance of a polyimide matrix. irjweb.comrug.nl

While specific MD simulation data for polyimides derived solely from this compound were not detailed in the provided search results, the established methodologies are directly applicable to predict the properties of such materials. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. These calculations provide information on molecular orbitals, charge distribution, and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule interacts with other species.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile or a reducing agent.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity or oxidizing ability.

The HOMO-LUMO energy gap (ΔE) is a fundamental parameter derived from FMO analysis. It is directly related to the chemical hardness (η) and softness (S) of a molecule. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft," indicating lower stability and higher reactivity. biomedres.us

These parameters are calculated as follows:

Energy Gap: ΔE = ELUMO - EHOMO

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

DFT calculations at levels like B3LYP/6-31G* are commonly used to compute these values. biomedres.usresearchgate.net For instance, a study on a triazine derivative calculated a HOMO-LUMO gap of 4.4871 eV and a chemical hardness of 2.2435 eV, indicating a relatively high stability. While specific calculated values for this compound were not found, these computational methods are standard for evaluating its reactivity profile.

Prediction of Nonlinear Optical (NLO) Properties (μtot, βtot, γtot)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The key parameters are:

Total First Hyperpolarizability (βtot): Describes the second-order NLO response, which is responsible for effects like second-harmonic generation.

Total Second Hyperpolarizability (γtot): Describes the third-order NLO response.

These properties are often calculated using DFT functionals such as B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)). Studies on other organic molecules with donor-π-acceptor (D-π-A) architectures have shown that structural modifications, such as changing the π-conjugated linker, can significantly impact the NLO response. For example, in a series of designed dyes, the calculated βtot values were found to be significantly higher than that of the standard NLO material, urea. Although specific calculated NLO properties for this compound were not available in the search results, its symmetrical electron-donating structure suggests that its derivatives could be designed to exhibit significant NLO properties, which can be predicted and optimized using these computational techniques. irjweb.com

Energy Minimization Studies (e.g., MM2 Force Field) for Polymer Structures

Energy minimization is a computational technique used to find the lowest energy conformation of a molecule or a molecular assembly, such as a polymer. This is often done using molecular mechanics (MM) force fields, which represent the potential energy of a system as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.

The MM2 force field is one such classical force field, though more recent versions like MM3 and others (e.g., AMBER, OPLS-AA) are now commonly used. For polymers, these methods are crucial for:

Conformational Analysis: Determining the most stable three-dimensional structure of a polymer chain, including dihedral angles and local conformations.

Building Initial Structures for MD: Energy-minimized structures are often used as the starting point for more computationally intensive molecular dynamics simulations to ensure the initial state is physically reasonable. irjweb.comrug.nl

Predicting Structural Properties: In a study of poly(phenylenediamine-alt-2,6-diformyl multiphenyl), a combination of MM and mechanical properties modules was used to investigate how the polymers self-assemble and to predict their mechanical properties.

These energy minimization techniques are fundamental for building realistic models of polymers derived from this compound, enabling the subsequent prediction of their macroscopic properties through simulation.

Oxidative Degradation and Environmental Transformation Mechanisms

Formation of Monomeric, Dimeric, Oligomeric, and Polymeric Oxidation Products

The oxidation of 2,3,5,6-tetramethyl-1,4-phenylenediamine (H₂PD) is a stepwise process that can lead to a range of products, from simple monomers to complex polymers. The initial step involves a one-electron oxidation to form a radical cation (H₂PD⁺•). A subsequent one-electron oxidation at more positive potentials yields the quinonediimine dication (H₂PD²⁺). nih.gov

The electrochemical oxidation of H₂PD has been shown to be more complex than a simple two-step electron transfer. The second voltammetric wave is often smaller than expected, suggesting that the initially formed radical cation may undergo subsequent chemical reactions, such as dimerization or oligomerization. This is in contrast to its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (Me₂PD), which shows two distinct reversible one-electron oxidations. nih.gov This reactivity suggests that under oxidative conditions, this compound can form dimeric and higher oligomeric structures.

Furthermore, studies on the oxidative polymerization of the related compound p-phenylenediamine (B122844) indicate that it can form poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), analogous to polyaniline. researchgate.net While specific studies on the polymerization of this compound are limited, the presence of the reactive amine functional groups suggests a potential for similar polymerization reactions to occur under oxidative conditions, leading to the formation of polymeric products. The four methyl groups on the benzene (B151609) ring, however, would likely influence the stereochemistry and properties of the resulting polymer.

Photolytic and Photooxidative Degradation Pathways

Exposure to light, particularly in the presence of oxygen, can induce the degradation of this compound. While specific studies detailing the photolytic and photooxidative degradation pathways of this exact compound are not extensively available, general principles of photochemistry for aromatic amines and related compounds can be applied.

The photodynamic action of photosensitizers, which can be analogous to the behavior of this compound upon light absorption, involves two main pathways: Type I and Type II photochemical processes. nih.gov In a Type I reaction, the excited photosensitizer can directly interact with a substrate to form radicals. In a Type II reaction, the excited photosensitizer transfers its energy to molecular oxygen to produce highly reactive singlet oxygen. nih.gov

It is plausible that upon absorption of UV or visible light, this compound could become electronically excited and initiate similar degradation pathways. This could lead to the formation of various photoproducts, although their specific identities for this compound have not been detailed in the available literature. Studies on the UV degradation of other nitrogen-containing aromatic compounds have shown the formation of a complex mixture of degradation products. nih.govnih.gov

pH-Dependent Transformation Processes

The stability and transformation of this compound are influenced by the pH of the surrounding medium. The amine groups of the molecule can be protonated or deprotonated depending on the pH, which in turn affects its reactivity and degradation pathways.

Furthermore, studies on related compounds have shown that stability can vary significantly with pH. For instance, Schiff base complexes derived from similar aromatic amines have been found to be stable over a broad pH range, typically from 4 to 10. researchgate.net This suggests that the core structure of this compound may also exhibit varying stability profiles depending on the pH, which would influence its transformation processes in different environmental or biological compartments.

Adduct Formation with Biomolecules (e.g., Amino Acids, Peptides)

The oxidized forms of this compound, particularly the reactive radical cation and dication, have the potential to form covalent adducts with biological macromolecules such as amino acids and peptides. This is a significant transformation pathway that can have toxicological implications.

Studies on the reaction of the radical cation of the related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) with the thiol-containing antioxidant glutathione (B108866) (GSH) have shown the formation of adducts. nih.gov This suggests that the oxidized species of this compound could react with cysteine residues in proteins or with free amino acids in a similar manner. The formation of such adducts can alter the structure and function of proteins.

The interaction of monofunctional adducts of other compounds with glutathione has been shown to be a rapid process, which can prevent the formation of more toxic bifunctional adducts. nih.gov This highlights the role of glutathione in the detoxification of reactive intermediates of such aromatic amines.

Role in Photooxidative Damage Mechanisms in Biological Systems

When exposed to light, this compound can act as a photosensitizer, initiating photooxidative damage in biological systems. nih.gov A photosensitizer, upon light absorption, can generate reactive oxygen species (ROS) through Type I or Type II mechanisms, leading to cellular damage. nih.govresearchgate.netresearchgate.net

The generated ROS, such as singlet oxygen and free radicals, can damage various cellular components, including lipids, proteins, and nucleic acids. This can lead to lipid peroxidation in membranes, enzyme inactivation, and DNA damage, ultimately resulting in cytotoxicity. The process of photodynamic therapy (PDT) utilizes this principle to selectively destroy cancer cells using a photosensitizer, light, and oxygen. nih.gov While this compound is not a conventional PDT agent, its photochemical properties suggest it could participate in similar photooxidative damage mechanisms if present in biological tissues and exposed to light.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

The conventional synthesis of 2,3,5,6-tetramethyl-1,4-phenylenediamine typically involves the dinitration of durene (1,2,4,5-tetramethylbenzene) followed by the reduction of the resulting dinitrodurene. While effective, this process often relies on harsh reagents and conditions. Future research is trending towards the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. chemistryjournals.netroyalsocietypublishing.org

Key areas for exploration include:

Green Catalysis: Investigating the use of heterogeneous catalysts to improve selectivity and reduce waste in the nitration and reduction steps. This includes exploring metal-free catalysts and reactions that proceed at ambient temperatures. mdpi.com

Alternative Solvents and Reagents: Replacing traditional organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water could significantly reduce the environmental impact of the synthesis. chemistryjournals.net Similarly, exploring catalytic transfer hydrogenation or electrochemical reduction methods can avoid the use of stoichiometric metal reductants.

Biocatalysis: The use of enzymes or whole-cell microbial systems for the synthesis of aromatic diamines from renewable feedstocks represents a long-term, highly sustainable goal. nih.gov While challenging, developing biocatalytic pathways could revolutionize the production of such specialty chemicals.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and higher yields. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption. chemistryjournals.net

CO2 as a Feedstock: A forward-thinking approach involves utilizing carbon dioxide as a C1 source for producing chemical precursors. Research into the oxidative carbonylation of aromatic diamines using CO2-derived reagents like methyl formate points towards future pathways for creating diamine derivatives in a more sustainable manner. rsc.org

Advanced Material Architectures Based on this compound

The rigid and symmetric structure of this compound makes it an exceptional building block (monomer) for high-performance polymers and crystalline materials. sigmaaldrich.com

Polyimides: This compound is used as a diamine monomer in the preparation of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties. sigmaaldrich.comvt.edu These characteristics make them invaluable for electronic applications, including integrated circuit passivation and as dielectric layers in multichip modules. sigmaaldrich.com The inclusion of the tetramethyl-substituted ring structure into the polyimide backbone enhances the polymer's rigidity and glass transition temperature (Tg) while potentially improving solubility in organic solvents compared to unsubstituted phenylenediamine-based polyimides. researchgate.net Future research will focus on synthesizing novel polyimides and copolyimides to fine-tune properties like the coefficient of thermal expansion (CTE) and dielectric constant for next-generation electronics and aerospace applications. researchgate.net

Table 1: Influence of Diamine Structure on Polyimide Properties
Diamine Monomer FeatureExpected Impact on Polyimide PropertyResearch Focus
Rigid, linear backbone (e.g., p-phenylenediamine)High tensile modulus, low CTEDimensional stability for films
Kinked backbone (e.g., m-phenylenediamine)Lower tensile modulus, higher CTE, lower TgIncreased flexibility and processability
Bulky pendant groups (e.g., methyl groups in Diaminodurene)Increased Tg, potentially reduced chain packing, improved solubilityHigh-temperature soluble polyimides

This interactive table is based on general structure-property relationships in polyimides. researchgate.nettitech.ac.jp

Covalent Organic Frameworks (COFs): this compound is an ideal linker for the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities. researchgate.net The dynamic covalent chemistry used in their synthesis allows for error correction, leading to highly ordered materials. nih.gov The rigidity of the diaminodurene linker can be exploited to build robust 2D and 3D frameworks with permanent porosity. Future work will focus on using this linker to:

Create COFs with high surface areas for gas storage and separation, particularly for hydrogen and carbon dioxide. mdpi.com

Incorporate redox activity directly into the COF backbone, enabling applications in catalysis, energy storage, and chemical sensing. nih.gov

Develop "smart" COFs where the framework can respond to external stimuli, leveraging the potential for conformational changes within the structure. researchgate.net

In-depth Mechanistic Understanding of Complex Redox Pathways

This compound can readily undergo oxidation to form a stable radical cation (semiquinone) and a dication, making it a valuable tool for studying electron transfer processes. It is frequently used in photosynthesis research as an artificial electron donor to Photosystem I (PSI), allowing scientists to isolate and study specific segments of the photosynthetic electron transport chain. nih.gov Research suggests it donates electrons at or near the level of cytochrome f. nih.gov

Despite its use, a detailed mechanistic understanding of its redox behavior is an important area for future research. Key unanswered questions include:

What are the precise one-electron reduction potentials (E1 and E2) for the two redox steps at various pH values? nih.gov

How does the stability of the intermediate semiquinone radical compare to other phenylenediamines, and what are its decay kinetics?

What is the reorganization energy associated with its electron transfer reactions, a critical parameter in Marcus theory that describes the rate of electron transfer? nih.gov

Answering these questions through advanced electrochemical techniques (e.g., cyclic voltammetry) and spectroscopic methods will enable a more quantitative use of this compound in biophysical studies and guide the design of new redox-active materials and catalysts.

Table 2: Key Redox Parameters for Future Investigation
ParameterDescriptionSignificance
Midpoint Potential (Em)The potential at which the oxidized and reduced species are at equal concentration.Determines the thermodynamic driving force for electron transfer.
Semiquinone Formation Constant (Ksem)The equilibrium constant for the formation of the radical intermediate from the fully oxidized and reduced species.Indicates the stability of the radical cation.
Electron Transfer Rate Constant (ket)The rate at which an electron is transferred to or from the molecule.Defines the kinetics of the redox process.

Integration into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions like hydrogen bonding, π–π stacking, and van der Waals forces. brighton.ac.ukresearchgate.net The process by which these structures form spontaneously is known as self-assembly. mdpi.com The rigid, planar geometry and potential for hydrogen bonding through its amine groups make this compound an attractive building block for supramolecular architectures.

Future research in this area will likely involve modifying the core diaminodurene structure to program specific self-assembly behaviors. By attaching different functional groups, it may be possible to direct the molecules to form:

One-dimensional nanostructures: Research on other aromatic peptide and derivative systems has shown the formation of nanofibers, nanotubes, and nanorods. nih.govresearchgate.net Functionalized diaminodurene could be designed to form similar structures for applications in molecular electronics or as templates for nanomaterial synthesis.

Liquid Crystals: The rigid core of the molecule is conducive to forming liquid crystalline phases, where molecules have a degree of orientational order. This could lead to new materials for displays and sensors.

Host-Guest Complexes: The electron-rich aromatic ring could participate in charge-transfer interactions with electron-accepting molecules, forming well-defined host-guest complexes.

Stimuli-Responsive Gels: By incorporating responsive chemical groups, it may be possible to create "smart" gels where the self-assembled network can be formed or disrupted by external stimuli like light, pH, or temperature.

Biotechnological and Biomedical Research Avenues (excluding dosage/administration)

The primary biotechnological application of this compound is as a specialized research tool in bioenergetics, the study of energy flow through living systems. frontiersin.org

Mitochondrial Research: In studies of cellular respiration, this compound can be used as an artificial electron donor to the mitochondrial electron transport chain. It can feed electrons to cytochrome c, effectively bypassing Complexes I and II. This allows researchers to specifically assay the activity of Complexes III and IV, which is crucial for diagnosing mitochondrial dysfunction in various disease models. nih.govmdpi.commdpi.com Future applications could involve developing high-throughput assays using this compound to screen for drugs that modulate mitochondrial activity or to assess mitochondrial health in patient-derived cells. nih.gov

Photosynthesis Research: As mentioned, diaminodurene is used to study photosynthetic electron flow. nih.gov It helps in understanding processes like cyclic photophosphorylation and non-photochemical quenching (NPQ), a mechanism that protects plants from high-light damage. nih.gov It can be used to probe the resilience of the photosynthetic apparatus under various environmental stresses. redalyc.org

Biosensors: Phenylenediamines can be electropolymerized to form thin, permselective films on the surface of electrodes. core.ac.uk These films are a critical component in many amperometric biosensors, serving to block larger, electroactive interfering molecules (like ascorbic acid) while allowing small molecules like hydrogen peroxide (the product of many oxidase enzymes) to reach the electrode surface. nih.gov Future research could explore the electropolymerization of this compound to create novel sensor membranes. The inherent redox activity and structured nature of the resulting polymer could offer new functionalities for sensitive and selective detection of various analytes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,5,6-Tetramethyl-1,4-phenylenediamine, and what analytical methods are critical for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves alkylation of 1,4-phenylenediamine using methyl halides or dimethyl sulfate under controlled alkaline conditions. Post-synthesis purification may employ recrystallization from ethanol or column chromatography. Critical characterization includes:

  • Nuclear Magnetic Resonance (NMR) : To confirm methyl group substitution patterns (e.g., 1^1H NMR for integration ratios, 13^{13}C NMR for quaternary carbon identification).
  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 178 for C10_{10}H16_{16}N2_2).
  • Melting Point Analysis : Compare observed values (e.g., 157–161°C for structurally similar nitro derivatives ) to literature data.
    • Theoretical Basis : Structural confirmation aligns with principles of organic synthesis and spectroscopic elucidation .

Q. How can researchers determine the thermal stability and decomposition profile of this compound under varying environmental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic transitions (e.g., melting, oxidative degradation).
  • Accelerated Aging Studies : Expose the compound to humidity (e.g., 75% RH), UV light, or elevated temperatures (40–60°C) for 4–12 weeks, followed by HPLC analysis to monitor degradation byproducts .

Advanced Research Questions

Q. In electrochemical applications, how does the substituent pattern (tetramethyl groups) on 1,4-phenylenediamine influence electron transfer kinetics, and what experimental setups are optimal for quantifying this effect?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in non-aqueous electrolytes (e.g., acetonitrile with 0.1 M TBAPF6_6). Compare redox potentials (E1/2_{1/2}) of the tetramethyl derivative to unsubstituted 1,4-phenylenediamine to assess steric/electronic effects.
  • Density Functional Theory (DFT) : Model HOMO-LUMO gaps and methyl group-induced charge redistribution to correlate experimental redox behavior with computational data .
    • Theoretical Framework : Electron-donating methyl groups may lower oxidation potentials, enhancing suitability as charge-transfer mediators in fuel cells or redox-flow batteries .

Q. When encountering conflicting data on the catalytic efficiency of this compound in oxidation-reduction reactions, what methodological approaches can resolve such discrepancies?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments under standardized conditions (solvent, catalyst loading, temperature) to isolate variables.
  • Multivariate Analysis : Apply factorial design (e.g., 2k^k factorial) to test interactions between pH, substrate concentration, and catalyst stability .
  • In Situ Spectroscopy : Use UV-Vis or EPR to monitor intermediate species and identify competing reaction pathways (e.g., radical vs. ionic mechanisms) .
    • Contradiction Resolution : Discrepancies often arise from unaccounted variables (e.g., trace moisture, oxygen contamination); rigorous exclusion protocols are critical .

Q. How should researchers design a factorial experiment to optimize the synthesis yield of this compound while considering variables like temperature, solvent polarity, and catalyst concentration?

  • Methodological Answer :

  • Factor Selection : Prioritize temperature (40–80°C), solvent (DMF vs. ethanol), and catalyst (K2_2CO3_3 loading: 1–3 eq).
  • Design Matrix : Use a 3-factor, 2-level full factorial design (8 runs) with yield as the response variable.
  • Statistical Analysis : Apply ANOVA to identify significant interactions (e.g., temperature-solvent synergy) and optimize conditions via response surface methodology (RSM) .
    • Outcome : This approach reduces experimental runs by 50% compared to one-variable-at-a-time (OVAT) strategies, enhancing efficiency .

Methodological and Theoretical Considerations

  • Data Interpretation : Always cross-reference experimental results with computational models (e.g., DFT for electronic properties) and prior literature on analogous compounds (e.g., fluorinated phenylenediamines ).
  • Safety Protocols : Handle derivatives in inert atmospheres to prevent oxidative degradation; consult safety data sheets for diamine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.